

In-Depth Technical Guide to the Physical and Chemical Properties of Crystalline Frangufoline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Frangufoline, a 14-membered frangulanine-type cyclopeptide alkaloid, has been identified as a compound with notable sedative properties. Isolated from various species of the Ziziphus genus, its unique structural characteristics and biological activity have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline **Frangufoline**, offering detailed experimental protocols and data to support further research and development.

Chemical and Physical Properties

Crystalline **Frangufoline** presents as a solid material with a complex molecular architecture. The following tables summarize the key physical and chemical data available for this compound.



Identifier	Value	Source
IUPAC Name	(3S,6S,9S)-N-((S)-1- (dimethylamino)-1-oxo-3- phenylpropan-2-yl)-6-isobutyl- 9-isopropyl-1-oxa-4,7- diazacyclotetradeca-10,12- diene-2,5,8-trione	PubChem[1]
CAS Number	19526-09-1	PubChem[1]
Molecular Formula	C31H42N4O4	PubChem[1]
Molecular Weight	534.7 g/mol	PubChem[1]
Property	Value	Notes
Melting Point	Data not available in searched literature.	Further experimental determination is required.
Solubility	Predicted to be poorly soluble in water.	Soluble in organic solvents such as methanol for extraction purposes.[2]
Appearance	Crystalline solid.	Specific crystal morphology and color are not detailed in the available literature.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of **Frangufoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR data has been reported for **Frangufoline**, providing insight into its carbon framework.



Carbon Atom	Chemical Shift (δ) in ppm
1'	171.2
2'	59.8
3'	36.1
4'	138.2
5', 9'	129.4
6', 8'	128.6
7'	126.8
NMe ₂	41.5
1	172.9
3	58.7
4	78.2
5	169.1
7	122.3
8	132.8
10	54.1
11	171.9
13	39.8
14	24.9
15, 16	22.7, 22.1
17	31.5
18, 19	19.4, 16.9

Source: Adapted from Abu-Zarga et al., 1995.[2]



Mass Spectrometry

High-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula of **Frangufoline**.

Technique	Observation	Interpretation
HRMS	Protonated ion [M+H]+	Confirms the molecular formula C31H42N4O4.[3]

X-ray Crystallography

The definitive three-dimensional structure of **Frangufoline** has been established through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in its crystalline state. While a publication from 2018 mentions the use of X-ray crystallography to determine the structure and configuration of **Frangufoline**, the specific crystallographic data (e.g., unit cell dimensions, space group) were not available in the abstract.[3]

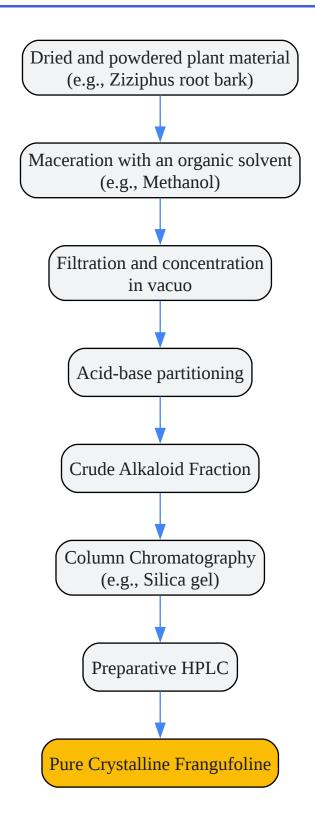
Experimental Protocols

The following sections outline the general methodologies employed for the isolation, purification, and characterization of **Frangufoline**.

Isolation and Purification

Frangufoline is naturally found in plants of the Ziziphus genus. The general procedure for its extraction and isolation is as follows:





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Figure 1. General workflow for the isolation and purification of Frangufoline.

Structural Elucidation

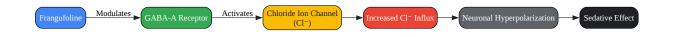


The determination of **Frangufoline**'s chemical structure involves a combination of spectroscopic techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to establish the connectivity of atoms within the molecule.
- Mass Spectrometry: HRMS provides the exact molecular weight and elemental composition.
- X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and stereochemistry of the molecule.[3]

Biological Activity and Signaling Pathways

Frangufoline is recognized for its sedative properties.[4] Cyclopeptide alkaloids from Ziziphus species have been shown to potentiate pentobarbital-induced sleeping behaviors, suggesting a mechanism of action involving the enhancement of GABAergic neurotransmission. The current hypothesis for the sedative effect of this class of compounds involves the modulation of the GABA-A receptor, leading to an increased influx of chloride ions.



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Figure 2. Proposed signaling pathway for the sedative effect of **Frangufoline**.

Conclusion

Crystalline **Frangufoline** is a structurally complex natural product with significant potential for therapeutic applications, particularly in the area of sedative and anxiolytic drug development. While foundational data on its chemical and physical properties exist, this guide highlights the need for further detailed characterization, including a definitive melting point and comprehensive solubility profiling. The provided experimental frameworks offer a starting point for researchers to build upon, enabling more advanced studies into its mechanism of action and potential for clinical use.



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